(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine
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Overview
Description
(E)-(5-Bromo-2-fluorophenyl)methylideneamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol . It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is connected to a t-butylamine group through a methylene bridge. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Bromo-2-fluorophenyl)methylideneamine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with t-butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of (E)-(5-Bromo-2-fluorophenyl)methylideneamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in achieving the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-(5-Bromo-2-fluorophenyl)methylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted phenyl derivatives .
Scientific Research Applications
(E)-(5-Bromo-2-fluorophenyl)methylideneamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(5-Bromo-2-fluorophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-(5-Bromo-2-chlorophenyl)methylideneamine
- (E)-(5-Bromo-2-iodophenyl)methylideneamine
- (E)-(5-Bromo-2-methylphenyl)methylideneamine
Uniqueness
(E)-(5-Bromo-2-fluorophenyl)methylideneamine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-tert-butylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRAFAWSUADPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742826 |
Source
|
Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355250-66-6 |
Source
|
Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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